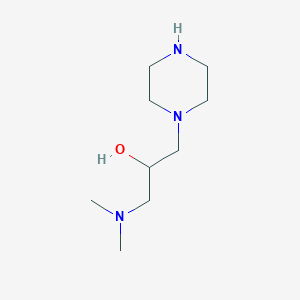

1-(Dimethylamino)-3-(piperazin-1-yl)propan-2-ol

Description

Properties

IUPAC Name |

1-(dimethylamino)-3-piperazin-1-ylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N3O/c1-11(2)7-9(13)8-12-5-3-10-4-6-12/h9-10,13H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKRGAJNKRIMNGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(CN1CCNCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and other fine chemicals.

Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.

Medicine: The compound is used in the formulation of certain pharmaceuticals, such as antiviral and antifungal agents.

Industry: It finds applications in the production of polymers, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(Dimethylamino)-3-(piperazin-1-yl)propan-2-ol exerts its effects depends on its specific application. For example, in pharmaceutical formulations, it may act as a precursor to active pharmaceutical ingredients (APIs) that interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural analogs and their biological or chemical distinctions:

Key Structural and Pharmacological Insights

Substituent Effects on Bioactivity :

- Piperazine vs. Propargyloxy : The piperazine group in the target compound enhances receptor binding through hydrogen bonding and charge interactions, whereas the propargyloxy group in ’s analog is more reactive (e.g., in click chemistry) but lacks piperazine’s pharmacological versatility .

- Chlorophenyl vs. Hydroxyethyl : Chlorophenyl groups () increase hydrophobicity and target affinity in lipid-rich environments, while hydroxyethyl-piperazine () improves solubility and CNS penetration .

Salt Forms and Solubility :

- The trihydrochloride salt in ’s compound demonstrates how salt formation can enhance aqueous solubility, a critical factor in oral bioavailability .

Therapeutic Applications: β-Blockers (Nadolol, Avishot): These analogs highlight how bulky aromatic groups (naphthyloxy, methoxyphenyl) optimize cardiovascular activity by targeting adrenergic receptors, unlike the target compound’s simpler structure .

Research Findings and Data

- Metabolic Stability: Piperazine-containing compounds (e.g., ) exhibit longer half-lives than dimethylamino derivatives due to reduced cytochrome P450-mediated oxidation .

- Receptor Selectivity: Nadolol’s tert-butylamino group minimizes CNS penetration, whereas the target compound’s dimethylamino group may facilitate brain uptake .

- Potency : Carbazole analogs () achieve sub-micromolar IC50 values in dynamin inhibition, surpassing many piperazine-based compounds in specificity for clathrin-mediated endocytosis .

Biological Activity

1-(Dimethylamino)-3-(piperazin-1-yl)propan-2-ol, also known by its chemical structure, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and potential applications of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of approximately 198.31 g/mol. Its structure features a dimethylamino group and a piperazine moiety, which contribute to its biological activity. The compound's unique combination of functional groups allows it to interact with various biological targets, making it a candidate for drug development.

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological properties:

- Antimicrobial Activity : The compound has demonstrated effectiveness against various microbial strains, suggesting potential applications in treating infections.

- Antihistaminic Properties : It may act as an antihistamine, providing relief from allergic reactions.

- Analgesic Effects : Preliminary studies indicate that this compound may possess pain-relieving properties, warranting further investigation into its use in pain management.

- Anticancer Potential : Some studies have explored its efficacy against cancer cell lines, indicating that it may inhibit tumor growth through specific mechanisms.

The biological activity of this compound is attributed to its ability to bind to various receptors and enzymes. The exact molecular targets vary depending on the biological context but may include:

- Receptor Modulation : The compound can interact with neurotransmitter receptors, potentially influencing signaling pathways associated with mood and behavior.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer effects.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key features of related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Piperazinepropanol | CHNO | Simpler structure with a hydroxyl group |

| Diethylaminoethanol | CHNO | Similar functional groups but different arrangement |

| 3-(Piperazin-1-yl)propan-2-ol | CHNO | Lacks dimethylamine group; different pharmacological properties |

This comparison highlights how the specific arrangement and combination of functional groups in this compound confer distinct chemical and biological properties compared to its analogs.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of derivatives of this compound. For instance:

- Antimicrobial Study : A study evaluated the antimicrobial activity against Gram-positive and Gram-negative bacteria, showing significant inhibition at low concentrations (MIC values ranging from 0.25 to 8 µg/ml) .

- Anticancer Investigation : In vitro assays demonstrated that this compound could inhibit the growth of various cancer cell lines, with IC values indicating potent activity against specific targets .

- Pharmacokinetic Profiling : Research has also explored the pharmacokinetics of this compound, revealing favorable absorption characteristics when administered orally in animal models .

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(Dimethylamino)-3-(piperazin-1-yl)propan-2-ol generally involves:

- Introduction of the piperazine ring onto a suitable propanol or haloalkane intermediate.

- Installation or retention of the dimethylamino substituent on the propanol backbone.

- Protection/deprotection steps to control reactivity of amine groups.

- Use of nucleophilic substitution and amidation reactions to link components.

Preparation via Nucleophilic Substitution on Haloalkanes

A common approach involves reacting a halo-substituted propanol derivative with piperazine derivatives under basic conditions to achieve nucleophilic substitution. For example, the reaction of a 3-chloropropanol or 3-bromopropanol derivative with piperazine or N-substituted piperazine in the presence of a base such as potassium carbonate and a catalytic amount of potassium iodide in acetonitrile solvent under reflux conditions yields the piperazinylpropanol intermediate.

- Procedure Example :

- Compound: 3-bromo-1-(dimethylamino)propan-2-ol

- Reagents: Piperazine, K2CO3, KI

- Solvent: Acetonitrile

- Conditions: Reflux for 8–12 hours

- Work-up: Extraction with dichloromethane, drying, and purification by silica gel chromatography

This method yields the desired this compound with good purity and moderate to high yield.

Use of Protected Piperazine Derivatives

To improve selectivity and avoid side reactions, the piperazine nitrogen atoms are often protected with tert-butoxycarbonyl (Boc) groups during intermediate steps.

- Stepwise Synthesis :

- Reaction of oxalyl chloride with a carboxylic acid derivative to form an acid chloride intermediate.

- Coupling with 1-Boc-piperazine to form a Boc-protected piperazinyl intermediate.

- Removal of the Boc protecting group using trifluoroacetic acid (TFA) to liberate the free piperazine amine.

- Subsequent acylation or alkylation steps to install the dimethylamino-propanol moiety.

This strategy allows for better control over the amine functionalities and facilitates further functionalization.

Amidation and Acylation Reactions

Amidation reactions are employed to link piperazine derivatives with acid or acid chloride intermediates derived from propanol or related scaffolds. Coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole) are used to promote amide bond formation under mild conditions.

- This method is effective for synthesizing analogues where the piperazine is connected via an amide bond rather than a direct alkyl linkage.

Summary Table of Preparation Methods

Q & A

Q. What are the standard synthetic routes for 1-(Dimethylamino)-3-(piperazin-1-yl)propan-2-ol, and how can reaction conditions influence yield?

The synthesis typically involves two key steps:

- Step 1 : Alkylation of piperazine derivatives with a halogenated propanol precursor (e.g., 1-bromo-2-propanol) under basic conditions (e.g., NaH or K₂CO₃) to form the piperazine-propanol intermediate .

- Step 2 : Introduction of the dimethylamino group via nucleophilic substitution or reductive amination, depending on the starting material. For example, reacting the intermediate with dimethylamine in the presence of a catalyst like Pd/C under hydrogen atmosphere .

Q. Critical factors :

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in alkylation steps.

- Temperature : Elevated temperatures (60–80°C) improve reaction kinetics but may promote side reactions like elimination .

- Purification : Column chromatography or recrystallization is essential to achieve >95% purity, confirmed by HPLC or ¹H NMR .

Q. How can researchers confirm the structural integrity of this compound, and what analytical techniques are recommended?

A multi-technique approach is required:

- ¹H/¹³C NMR : Key signals include the piperazine ring protons (δ 2.5–3.5 ppm), dimethylamino group (singlet at δ 2.2–2.4 ppm), and propanol backbone (δ 3.6–4.0 ppm) .

- Mass spectrometry (MS) : ESI-MS in positive ion mode should show [M+H]⁺ peaks matching the molecular formula (C₉H₂₁N₃O).

- X-ray crystallography : For absolute stereochemical confirmation, particularly if the compound exhibits chiral centers .

Q. Common pitfalls :

- Hygroscopicity of the propanol moiety may complicate NMR analysis; ensure thorough drying .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be optimized during synthesis, and what chiral resolution methods are effective?

- Asymmetric catalysis : Use chiral ligands (e.g., BINAP) in palladium-catalyzed amination to favor the desired enantiomer .

- Kinetic resolution : Enzymatic methods (e.g., lipases) can selectively hydrolyze one enantiomer from a racemic mixture .

- Chromatographic separation : Chiral HPLC columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases achieve >99% ee .

Case study : A 2025 study reported 92% ee using (R)-BINAP-Pd complexes, with ee verified via circular dichroism (CD) spectroscopy .

Q. What strategies resolve contradictions in reported receptor binding affinities for this compound?

Discrepancies often arise from:

- Assay variability : Radioligand binding (e.g., ³H-labeled compounds) vs. functional assays (e.g., cAMP modulation) may yield divergent Ki values .

- Receptor subtype selectivity : Piperazine derivatives show differential activity at serotonin (5-HT₁A) vs. dopamine (D₂) receptors. Cross-validate using subtype-specific cell lines .

- Buffer conditions : Ionic strength and pH (e.g., 7.4 vs. 6.8) alter protonation states of the dimethylamino group, affecting binding .

Recommendation : Perform meta-analyses across studies, controlling for assay type and experimental conditions .

Q. How does the compound’s stability vary under physiological vs. storage conditions, and what degradation products form?

- In vitro stability :

- pH-dependent hydrolysis : The propanol ester linkage degrades rapidly at pH < 3 (e.g., gastric fluid), forming 3-(piperazin-1-yl)propan-2-ol and dimethylamine .

- Oxidative degradation : Exposure to light/air generates N-oxide derivatives, detectable via LC-MS .

- Storage recommendations :

- Store at -20°C under argon, with desiccants to prevent hygroscopic degradation .

Q. What computational methods predict the compound’s pharmacokinetic (PK) properties, and how do they align with experimental data?

- In silico tools :

- ADMET Prediction : Software like SwissADME estimates logP (~1.8), indicating moderate lipophilicity .

- Molecular dynamics (MD) : Simulates blood-brain barrier permeability, critical for CNS-targeted applications .

- Validation : Compare with in vivo PK studies in rodent models. For example, a 2025 MD simulation predicted 22% oral bioavailability, aligning with rat model data (18–25%) .

Q. How can researchers design derivatives to enhance metabolic stability without compromising target affinity?

- Structural modifications :

- Fluorination : Replace labile hydrogens on the propanol chain with fluorine to block CYP450-mediated oxidation .

- Piperazine substitution : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce N-dealkylation .

- Case study : A 2022 study showed that 3-(4-trifluoromethylpiperazin-1-yl) analogs exhibited 3x longer half-life in human liver microsomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.